molecular formula C20H13Cl2FOS B11076106 1,1-Dichloro-7-(4-fluorophenyl)-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

1,1-Dichloro-7-(4-fluorophenyl)-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

Cat. No.: B11076106
M. Wt: 391.3 g/mol
InChI Key: PALWPSFPQWNCGL-UHFFFAOYSA-N
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Description

1,1-Dichloro-7-(4-fluorophenyl)-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is a complex organic compound featuring a unique structure that combines a cyclopropane ring fused to a chromene system, with additional substituents including dichloro, fluorophenyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-7-(4-fluorophenyl)-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple are used to cyclopropanate the double bond of the chromene.

    Substitution Reactions: The dichloro and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions. The thiophenyl group can be added through a cross-coupling reaction such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-7-(4-fluorophenyl)-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the chromene ring to a dihydrochromene.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.

    Materials Science: Its chromene core and substituents could be useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-7-(4-fluorophenyl)-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl and thiophenyl groups could enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-7-phenyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.

    1,1-Dichloro-7-(4-methylphenyl)-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene: Contains a methyl group instead of a fluorine, potentially altering its electronic properties and interactions with biological targets.

Uniqueness

The presence of the fluorophenyl group in 1,1-Dichloro-7-(4-fluorophenyl)-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene distinguishes it from similar compounds, potentially enhancing its biological activity and stability. Fluorine atoms are known to influence the pharmacokinetic properties of compounds, such as their metabolic stability and ability to cross biological membranes.

Properties

Molecular Formula

C20H13Cl2FOS

Molecular Weight

391.3 g/mol

IUPAC Name

1,1-dichloro-7-(4-fluorophenyl)-1a-thiophen-2-yl-7,7a-dihydrocyclopropa[b]chromene

InChI

InChI=1S/C20H13Cl2FOS/c21-20(22)18-17(12-7-9-13(23)10-8-12)14-4-1-2-5-15(14)24-19(18,20)16-6-3-11-25-16/h1-11,17-18H

InChI Key

PALWPSFPQWNCGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3C(C3(Cl)Cl)(O2)C4=CC=CS4)C5=CC=C(C=C5)F

Origin of Product

United States

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